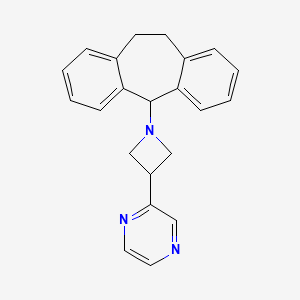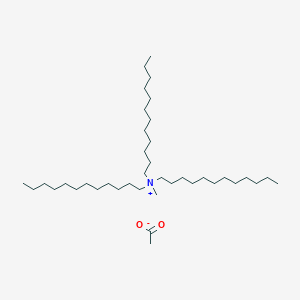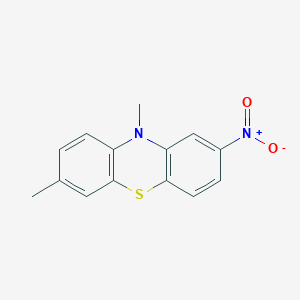
7,10-Dimethyl-2-nitro-10H-phenothiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,10-Dimethyl-2-nitro-10H-phenothiazine is a derivative of phenothiazine, a heterocyclic compound known for its diverse applications in medicinal chemistry and material science. This compound is characterized by the presence of two methyl groups at the 7th and 10th positions and a nitro group at the 2nd position on the phenothiazine core. The unique structural modifications confer distinct chemical and physical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,10-Dimethyl-2-nitro-10H-phenothiazine typically involves the nitration of 7,10-dimethyl-10H-phenothiazine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the 2nd position .
Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis starting from commercially available phenothiazine. The process includes methylation to introduce methyl groups at the 7th and 10th positions, followed by nitration to introduce the nitro group at the 2nd position. The reaction conditions are optimized to achieve high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 7,10-Dimethyl-2-nitro-10H-phenothiazine undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Tin(II) chloride, hydrochloric acid.
Substitution: Various electrophiles depending on the desired functional group.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Functionalized phenothiazine derivatives.
Scientific Research Applications
7,10-Dimethyl-2-nitro-10H-phenothiazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7,10-Dimethyl-2-nitro-10H-phenothiazine involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Phenothiazine: The parent compound with a similar core structure but lacking the specific modifications of 7,10-Dimethyl-2-nitro-10H-phenothiazine.
Phenoxazine: A structurally related compound with an oxygen atom replacing the sulfur atom in the phenothiazine core.
Phenazine: Another related compound with a nitrogen atom replacing the sulfur atom in the phenothiazine core.
Uniqueness: this compound is unique due to its specific structural modifications, which confer distinct chemical reactivity and biological activity. The presence of methyl and nitro groups enhances its potential for various applications compared to its analogs .
Properties
CAS No. |
79226-46-3 |
|---|---|
Molecular Formula |
C14H12N2O2S |
Molecular Weight |
272.32 g/mol |
IUPAC Name |
7,10-dimethyl-2-nitrophenothiazine |
InChI |
InChI=1S/C14H12N2O2S/c1-9-3-5-11-14(7-9)19-13-6-4-10(16(17)18)8-12(13)15(11)2/h3-8H,1-2H3 |
InChI Key |
SKMXXRQFKMDDCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C(S2)C=CC(=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


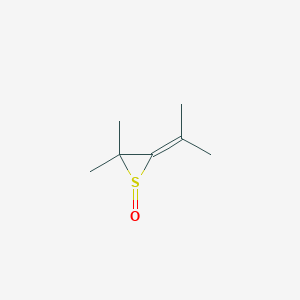

![1-Methyl-2-{[(4-methylphenyl)methyl]sulfanyl}pyridin-1-ium bromide](/img/structure/B14448631.png)
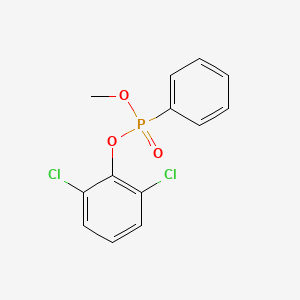
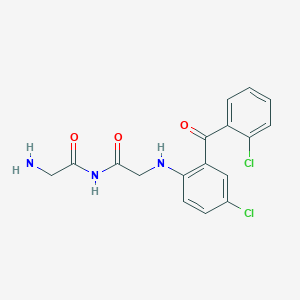
![Naphth[2,3-a]azulene-5,12-dione](/img/structure/B14448652.png)
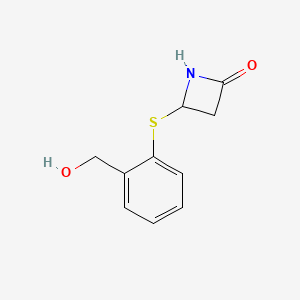

![tert-Butyl 2-[(acetylsulfanyl)methyl]-1-pyrrolidinecarboxylate](/img/structure/B14448668.png)
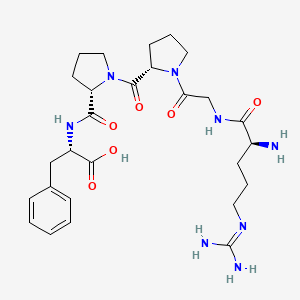

![2-[1-(Acetyloxy)-2,2-dimethoxyethyl]-8-cyanooct-4-YN-1-YL acetate](/img/structure/B14448680.png)
